N2-METHYL-2/'-DEOXYGUANOSINE

Mutagenesis DNA Adducts Toxicology

Formaldehyde-induced N2-alkyl lesions are implicated in carcinogenesis, yet using bulkier adducts introduces confounding mutational spectra. N2-Methyl-2'-deoxyguanosine provides a pure, site-specific DNA adduct standard that resolves this by enabling precise quantification of G→A transitions, NER capacity, and AlkB-mediated repair kinetics. - Discrete chemical entity replaces complex in situ adduct mixtures, ensuring experimental reproducibility. - Essential for LC-MS/MS calibration, primer extension assays, and DNA dynamics studies. - Directly sourced with documented purity to support rigorous, peer-reviewed research.

Molecular Formula C11H15N5O4
Molecular Weight 281.27
CAS No. 19916-77-9
Cat. No. B1140821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-METHYL-2/'-DEOXYGUANOSINE
CAS19916-77-9
Molecular FormulaC11H15N5O4
Molecular Weight281.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Methyl-2'-deoxyguanosine as a Defined DNA Adduct


N2-Methyl-2'-deoxyguanosine (N2-Me-dG, CAS 19916-77-9) is a structurally defined, stable DNA adduct formed by the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine [1]. It is a purine nucleoside analog with a molecular weight of 281.27 g/mol and the formula C11H15N5O4 . Unlike many alkylation products that are complex mixtures or require in situ generation, N2-Me-dG is available as a discrete chemical entity, allowing for its direct, site-specific incorporation into oligonucleotides for precise, controlled experiments [2]. This capability is fundamental to its utility in dissecting the specific mutagenic and repair properties of a minor-groove N2-alkyl lesion, a task that is not feasible with bulkier or more chemically reactive analogs.

Workflow Site-specific oligonucleotide modification
Selection Discrete, stable N2-methyl-dG adduct; no in situ generation needed
Use Context Minor-groove N2-alkyl lesion mutagenesis & repair studies

Why N2-Methyl-2'-deoxyguanosine Cannot Be Substituted


Attempting to substitute N2-Me-dG with a generic deoxyguanosine (dG) analog or a different alkylated dG adduct is scientifically invalid. The specific site of alkylation dictates the lesion's biochemical fate, including its miscoding potential, repair pathway engagement, and impact on polymerase processivity [1]. For instance, the minor-groove N2-methyl lesion elicits a distinct mutational signature (G→A transitions) and repair profile compared to major-groove O6-alkyl lesions or the more sterically bulky N2-ethyl adduct, which can induce different mutation types and are processed by different polymerase and repair machineries [2]. Therefore, data generated with a different adduct cannot be extrapolated to N2-Me-dG, underscoring the need for a source of the pure, specific compound to ensure experimental validity and reproducibility.

Attempted substitute Generic deoxyguanosine (dG)

Does not model the N2-methyl lesion context; missing the formaldehyde-derived mutagenic endpoint.

Attempted substitute O6-alkyl-dG adduct

Major-groove lesion with distinct repair (MGMT) and high G→A mutagenicity; repair and miscoding profiles may not transfer.

Attempted substitute Bulkier N2-alkyl adduct (e.g., N2-ethyl-dG)

Steric bulk alters polymerase bypass outcome; mutational spectrum and processivity endpoints may shift significantly.

Performance Evidence: N2-Methyl-2'-deoxyguanosine


G→A Transition Mutational Signature

In primer extension assays using the Klenow fragment of E. coli DNA polymerase I, N2-Me-dG exhibits a specific and quantifiable miscoding preference. The primary correct base (dCMP) is incorporated opposite the lesion, but a significant misincorporation of dTMP (9.4%) is also observed [1]. Kinetic analysis reveals that the frequency of dTMP insertion is only 1.2-fold lower than that of dCMP, and chain extension from the dT:N2-Me-dG mispair is only 2.1-fold lower than from the correct dC:N2-Me-dG pair [1]. This contrasts sharply with the O6-methyl-dG lesion, which is highly promutagenic and primarily causes G→A transitions with much higher efficiency, and the 8-methyl-dG lesion, which generates G→C and G→T transversions and deletions [REFS-2, REFS-3].

G→A Mutational Signature
Head-to-head
N2-Me-dG: 9.4% dTMP misincorporation dTMP insertion freq 1.2× lower than dCMP Extension from mispair 2.1× lower than dCMP — O6-Me-dG: highly mutagenic, efficient G→A 8-Me-dG: G→C / G→T transversions
Supports calibrated G→A transition studies, distinct from O6-alkyl or 8-alkyl adducts.
Klenow fragment primer extension assay
Mutagenesis DNA Adducts Toxicology

NER as Primary Repair Pathway

The repair of N2-Me-dG from genomic DNA is primarily dependent on Nucleotide Excision Repair (NER), but this pathway exerts only a moderate effect [1]. In contrast, the highly mutagenic O6-methyl-dG lesion is directly and efficiently reversed by the specialized suicide enzyme O6-methylguanine-DNA methyltransferase (MGMT), a repair pathway that is not available for N2-alkyl adducts [2]. This difference in repair mechanisms has profound implications for cellular persistence and toxicity. Furthermore, studies show that the loss of the oxidative dealkylase ALKBH3, but not ALKBH2, leads to higher frequencies of N2-Me-dG incorporation into genomic DNA, suggesting a secondary, specific repair role for this enzyme [3].

NER as Primary Repair Pathway
Head-to-head
N2-Me-dG: moderate repair via Nucleotide Excision Repair (NER) ALKBH3 oxidative dealkylation contributes — O6-Me-dG: direct, efficient repair by MGMT
NER pathway reporter; MGMT-independent repair allows distinct cellular persistence modelling.
LC-MS/MS in mammalian genomic DNA
DNA Repair Nucleotide Excision Repair Genomic Stability

Transcriptional Block & CC→AA Mutations

In human cells (HEK293T), N2-alkyl-dG lesions, including N2-Me-dG, strongly block transcription and elicit a specific CC → AA tandem mutation signature in nascent transcripts [1]. Genetic ablation studies revealed that DNA polymerase η (Pol η) is critical for promoting the transcriptional bypass of these lesions; depletion of Pol η leads to a marked reduction in bypass efficiency [1]. This is in contrast to the bypass of some bulkier N2-adducts, which may involve different sets of TLS polymerases or result in complete replication fork stalling [2].

Transcriptional Block & CC→AA Mutations
Reported
N2-Me-dG: strong transcription block Bypass by Pol η → CC→AA tandem signature — Bulkier N2-adducts: can completely stall polymerases
Supports transcriptional lesion bypass and TLS polymerase role studies.
CTAB assay in HEK293T cells
Transcription RNA Polymerase Translesion Synthesis

AlkB Direct Repair of N2-Methylguanine

The E. coli adaptive response protein AlkB, a paradigm for oxidative dealkylation, has been shown to repair N2-methylguanine lesions in single-stranded DNA (ssDNA) but not in double-stranded DNA (dsDNA) [1]. This is in contrast to its well-established activity on N1-methyladenine and N3-methylcytosine lesions, which are efficiently repaired in both ssDNA and dsDNA [2]. The restricted activity of AlkB on N2-methylguanine to a single-stranded context provides a unique tool for probing DNA structural dynamics and repair accessibility.

AlkB Direct Repair of N2-Methylguanine
Reported
N2-Me-G: repaired by AlkB in ssDNA, not in dsDNA — N1-Me-A / N3-Me-C: repaired in both ssDNA and dsDNA
Probes DNA strand separation; reveals AlkB substrate accessibility constraints.
In vitro ESI-TOF mass spectrometry
Direct Repair AlkB DNA Alkylation

Validated Applications for N2-Methyl-2'-deoxyguanosine


Site-Specific G→A Transition Mutagenesis

Researchers can directly synthesize or procure oligonucleotides containing a single, site-specific N2-Me-dG lesion. Using these well-defined substrates in primer extension assays or cellular replication studies allows for the precise quantification of G→A transition frequencies and the identification of polymerases involved in error-prone bypass, as established in [1]. This application is critical for understanding the mutational consequences of endogenous formaldehyde exposure.

NER Efficiency Studies

N2-Me-dG serves as a specific reporter lesion for NER activity. By incorporating it into plasmid DNA or genomic loci and quantifying its removal over time using LC-MS/MS, researchers can assess the functional capacity of the NER pathway in various cell lines or under different genetic backgrounds (e.g., NER-deficient vs. proficient cells), as detailed in [2].

DNA Structural Transitions & Enzyme Access

The strict requirement for single-stranded DNA for AlkB-mediated repair of N2-methylguanine [3] makes it an exceptional tool for probing DNA dynamics. By monitoring the repair of this lesion in a defined substrate, researchers can infer when and where transient single-stranded regions are formed during processes like transcription, replication, or recombination.

LC-MS/MS for DNA Adductomics

Due to its defined structure and availability as a pure standard, N2-Me-dG is an essential calibrant and internal standard for developing sensitive LC-MS/MS methods to detect and quantify N2-alkyl-dG adducts in biological samples from exposed individuals or experimental models [2]. This is vital for environmental toxicology and risk assessment studies.

Application
Selection Property
Validation Focus
Site-specific G→A mutagenesis research
Defined N2-Me-dG lesion standard
Polymerase bypass fidelity and mutation frequency
NER activity reporter studies
Stable, discrete N2-alkyl adduct
NER repair kinetics and pathway capacity
DNA structural dynamics assays
ssDNA-dependent AlkB repair substrate
Transient DNA unwinding in transcription/replication
DNA adductomics & biomonitoring
Pure, well-characterized calibrant
LC-MS/MS method sensitivity and accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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